N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-14(11-3-4-11)17-15(22)16-12-5-7-13(8-6-12)23(20,21)18-9-1-2-10-18/h5-8,11H,1-4,9-10H2,(H2,16,17,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTHCLKUKSPMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions involving diazo compounds and alkenes.
Introduction of the sulfonyl group: This step involves the sulfonylation of an aromatic amine, typically using sulfonyl chlorides under basic conditions.
Formation of the thioamide linkage: This can be accomplished by reacting the sulfonylated aromatic amine with a thiocarbonyl compound under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide to cyclopropanecarboxamide derivatives with documented bioactivity, focusing on structural motifs, synthesis, and applications.
Pharmacological Derivatives for Neurodegenerative Diseases
Key Compounds :
- N-(4-(4-(2-(2-methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide (44)
- N-(4-(4-(2-(4-methylpiperazin-1-yl)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide (45)
Comparison :
- Structural Differences : These derivatives feature a thiazole ring and pyridine substituents, unlike the pyrrolidinylsulfonylphenyl group in the target compound.
- Synthesis: Synthesized via Pinacolboronate intermediates with yields ranging from 6% to 43% .
- Application: Designed for prion disease treatment via modulation of neurodegenerative pathways . No direct evidence links the target compound to this application.
Table 1: Key Pharmacological Derivatives
| Compound ID | Substituents | Yield | Application |
|---|---|---|---|
| 44 | 2-(2-methoxyethoxy)pyridin-4-yl | 43% | Prion disease therapy |
| 45 | 2-(4-methylpiperazin-1-yl)pyridin-4-yl | 9% | Prion disease therapy |
Anticancer Agents Targeting Nucleotide Pathways
Key Compounds :
- N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)-phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide
- 2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide
Comparison :
- Structural Differences : The anticancer derivatives incorporate benzo[d]thiazole or phenanthrenylpyrazole groups, contrasting with the target compound’s thiourea-pyrrolidinylsulfonyl motif.
- Mechanism : Inhibit dihydroorotate dehydrogenase (DHODH) or pyrimidine nucleotide pathways, critical for pancreatic cancer treatment . The target compound’s mechanism is unspecified.
- Binding: Hydrogen bonding with DHODH is noted for enhanced efficacy .
Table 2: Anticancer Cyclopropanecarboxamide Derivatives
| Compound ID | Core Structure | Target Enzyme | Cancer Type |
|---|---|---|---|
| — | Benzo[d]thiazole | DHODH | Pancreatic ductal adenocarcinoma |
| — | Phenanthrenylpyrazole | Nucleotide synthesis | Pancreatic ductal adenocarcinoma |
JAK Inhibitors (e.g., Filgotinib)
Key Compound :
- Filgotinib (N-(5-{4-[(1,1-二氧代-4-硫代吗啉基)甲基]苯基}-[1,2,4]三唑并[1,5-a]吡啶-2-基)环丙烷甲酰胺)
Comparison :
- Structural Differences : Filgotinib includes a triazolopyridine ring and thiomorpholine dioxide group, absent in the target compound.
- Application: Approved for autoimmune diseases (e.g., rheumatoid arthritis) via JAK-STAT pathway inhibition . The target compound lacks documented immunomodulatory activity.
Opioid Analogs (e.g., Cyclopropylfentanyl)
Key Compound :
- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (Cyclopropylfentanyl)
Comparison :
- Structural Differences : Cyclopropylfentanyl’s piperidine-phenethyl motif differs significantly from the target compound’s sulfonamide-thiourea core.
Biological Activity
N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide, a compound with the potential for significant biological activity, has garnered interest in pharmaceutical research. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H20ClN3O4S2
- CAS Number : 497081-69-3
- Molar Mass : 453.96 g/mol
The compound features a cyclopropane carboxamide structure, which is critical for its biological interactions. The sulfonamide and carbonothioyl groups contribute to its pharmacological profile.
Research indicates that compounds similar to this compound often act as inhibitors of tubulin polymerization. They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is essential for cell division and proliferation. This mechanism is particularly relevant in cancer therapeutics.
Antitumor Activity
A study evaluated the cytotoxic effects of various derivatives against different cancer cell lines. The findings revealed that compounds with similar structures exhibited high antiproliferative activity, with GI50 values ranging from sub-nanomolar to micromolar concentrations in leukemic and solid tumor cell lines. For instance:
- Compound 4a showed a GI50 of 0.1 nM against HeLa cells.
- Compound 4b demonstrated lower potency but still significant activity in comparison to established chemotherapeutics like vincristine and taxol.
The selectivity of these compounds for cancer cells over normal cells was notable, with minimal cytotoxicity observed in healthy lymphocytes, indicating a favorable therapeutic index .
Apoptosis Induction
The mechanism of action includes the induction of apoptosis through mitochondrial pathways. Treatments with these compounds led to:
- Dissipation of mitochondrial transmembrane potential.
- Increased production of reactive oxygen species (ROS), which are crucial mediators in the intrinsic apoptosis pathway.
These findings suggest that this compound may effectively trigger programmed cell death in malignant cells while sparing normal tissues .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds highlighted several key factors influencing biological activity:
- Functional Groups : The presence of sulfonamide and carbonothioyl moieties significantly enhances antiproliferative effects.
- Substitutions : Variations in substituents at the 3-N position of pyrrole derivatives led to differing levels of cytotoxicity, emphasizing the role of steric and electronic properties in modulating activity .
| Compound | GI50 (nM) | Cell Line | Notes |
|---|---|---|---|
| 4a | 0.1 | HeLa | High potency |
| 4b | 28 | Lymphocytes | Selective against cancer cells |
| 4c | 0.2 | MCF-7 | Effective against solid tumors |
Case Studies
Recent studies have evaluated the efficacy of this compound in various experimental models:
- In vitro Studies : Compounds were tested on a range of human cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
- In vivo Models : Animal studies showed promising antitumor effects with reduced side effects compared to traditional chemotherapeutics, supporting further clinical evaluation.
These studies underscore the potential for this compound as a lead candidate in cancer therapy development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
